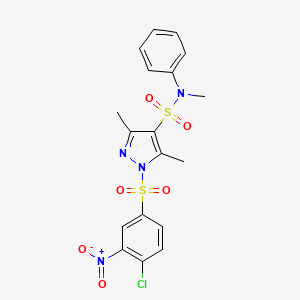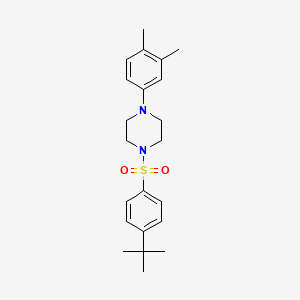
3-Hydroxy-1-(4-methylbenzyl)-3-(2-oxopropyl)indolin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-1-(4-methylbenzyl)-3-(2-oxopropyl)indolin-2-one is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the family of indolinone derivatives and is commonly referred to as HMJ-38.
Wissenschaftliche Forschungsanwendungen
Paraben Research and Environmental Impacts
Occurrence, Fate, and Behavior of Parabens in Aquatic Environments Parabens, including those structurally related to "3-Hydroxy-1-(4-methylbenzyl)-3-(2-oxopropyl)indolin-2-one," are widely used as preservatives in cosmetics, pharmaceuticals, and food products. Their presence in water sources and the environment raises concerns about their potential as weak endocrine disruptors. Research has focused on understanding the occurrence, fate, and behavior of parabens in aquatic environments. Studies show that, despite wastewater treatments, parabens persist in effluents and surface waters, reflecting continuous environmental inputs from consumer products. The environmental persistence of parabens and their potential transformation into more stable and possibly more toxic chlorinated by-products underscore the need for further studies on their environmental and health impacts (Haman, Dauchy, Rosin, & Munoz, 2015).
Antioxidant Activity and Analytical Methods
Antioxidant Activity of Compounds The study of antioxidants, including compounds with functional similarities to "3-Hydroxy-1-(4-methylbenzyl)-3-(2-oxopropyl)indolin-2-one," is crucial due to their potential in mitigating oxidative stress linked to various diseases. Research efforts aim to understand the mechanisms behind antioxidant activities and develop analytical methods for evaluating such properties. This includes exploring the efficacy of different assays for determining antioxidant capacity, providing a foundation for further research into compounds with antioxidant potential (Munteanu & Apetrei, 2021).
Indole Derivatives and Hepatic Protection
Roles of Indole-3-Carbinol and its Derivatives in Hepatic Protection Indole derivatives, structurally related to the compound of interest, have been studied for their protective effects against chronic liver diseases. Research highlights the complex mechanisms through which these compounds exert anti-fibrosis, anti-tumor, anti-oxidant, and immunomodulatory effects. Such studies are pivotal in understanding the therapeutic potential of indole derivatives in managing liver-related disorders and conditions (Wang, Cheng, Liu, Wang, & Jiang, 2016).
Chromone Derivatives and Cellular Protection
Chromones as Radical Scavengers Chromones and their derivatives, sharing a benzopyranone core structure with the compound , are natural compounds with notable anti-inflammatory, antidiabetic, and anticancer activities. Their radical scavenging properties, which can mitigate cell impairment leading to various diseases, have been a significant focus of research. Understanding the structure-activity relationships of chromones helps in identifying potent antioxidants for therapeutic applications (Yadav, Parshad, Manchanda, & Sharma, 2014).
Eigenschaften
IUPAC Name |
3-hydroxy-1-[(4-methylphenyl)methyl]-3-(2-oxopropyl)indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c1-13-7-9-15(10-8-13)12-20-17-6-4-3-5-16(17)19(23,18(20)22)11-14(2)21/h3-10,23H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZVGQWWRAIHABB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(C2=O)(CC(=O)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-1-(4-methylbenzyl)-3-(2-oxopropyl)indolin-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

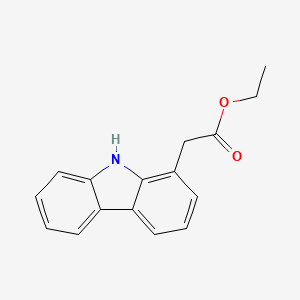
![N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2864977.png)

![Tert-butyl (1S,2R,5R)-3-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B2864979.png)
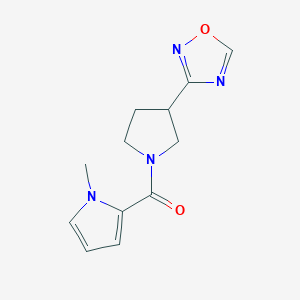
![1-ethyl-7-methyl-3-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-1,4-dihydro-1,8-naphthyridin-4-one](/img/structure/B2864982.png)
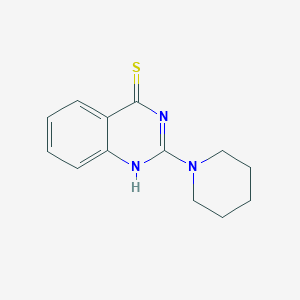
![2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-1,3-benzodioxol-5-ylacetamide](/img/structure/B2864985.png)



